2-chloro-N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide
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Overview
Description
“2-chloro-N-(1,2,3-trimethyl-1H-indol-5-yl)acetamide” is a chemical compound that belongs to the indole family . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are ideal precursors for the synthesis of active molecules and are essential and efficient chemical precursors for generating biologically active structures .
Synthesis Analysis
The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . For instance, 1H-indole-3-aldehyde derivatives were methylated by dimethyl solphate and then reacted with ethyl cyanoacetate and guanidine in the presence of L-proline as a catalyst .Chemical Reactions Analysis
Indole derivatives are often used in various chemical reactions due to their diverse functional groups . They are used as reactants in organic synthesis reactions . The specific chemical reactions involving “this compound” are not mentioned in the retrieved papers.Scientific Research Applications
Chemical Properties and Crystal Structure
- The compound's ring N atom is essentially planar, indicating conjugation with the 2-cyanoacrylamide unit. Intramolecular hydrogen bonding between the indole N-H and carbonyl groups is observed, influencing the orientation of the acetamide group. In the crystal structure, inversion-related acetamide groups form hydrogen-bonded dimers, generating ribbons along the b-axis direction (Helliwell et al., 2011).
Synthesis and Molecular Docking Analysis
- The compound was synthesized with good yield by a specific chemical process. The anti-inflammatory activity was confirmed through in silico modeling, targeting cyclooxygenase COX-1 and 2 domains. The compound's three-dimensional structure was determined using X-ray diffraction studies. Various computational methods were used for geometry optimization and analysis of molecular interactions (Al-Ostoot et al., 2020).
Synthesis and Antioxidant Properties
- Novel derivatives of the compound were synthesized and evaluated for their antioxidant activity. The synthesis involved a condensation reaction, and the structures were characterized using various spectroscopic methods. The compounds showed considerable antioxidant activity in both ferric reducing antioxidant power (FRAP) and diphenyl-2-picrylhydrazyl (DPPH) methods, with certain compounds exhibiting remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).
Antiplasmodial Properties
- A series of related acetamides were prepared and evaluated for in vitro antiplasmodial properties. Some compounds showed biological activity against the Plasmodium falciparum parasite. Molecular docking was used to explain the possible mode of action against the plasmodial parasite, suggesting that these compounds could hinder the entry of lactate in the parasite lactate dehydrogenase (Mphahlele et al., 2017).
Synthesis for Tubulin Inhibition
- The synthesis and characterization of related compounds with potential as tubulin inhibitors were described. The synthesis followed a straightforward route, and the structure was assigned using sophisticated NMR experiments and X-ray crystallography (Knaack et al., 2001).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Result of Action
Given the range of biological activities associated with indole derivatives , the compound could potentially have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
2-chloro-N-(1,2,3-trimethylindol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-8-9(2)16(3)12-5-4-10(6-11(8)12)15-13(17)7-14/h4-6H,7H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOAXAJZBCCVZAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)NC(=O)CCl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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